molecular formula C22H21N5O2 B15040001 3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040001
M. Wt: 387.4 g/mol
InChI Key: ODZDINNBBMRDTC-YDZHTSKRSA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an indole moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets, while the pyrazole ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-ethoxyphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of both the ethoxyphenyl and indole moieties in the same molecule is relatively rare and may contribute to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-3-29-16-10-8-15(9-11-16)20-12-21(26-25-20)22(28)27-23-13-18-14(2)24-19-7-5-4-6-17(18)19/h4-13,24H,3H2,1-2H3,(H,25,26)(H,27,28)/b23-13+

InChI Key

ODZDINNBBMRDTC-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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